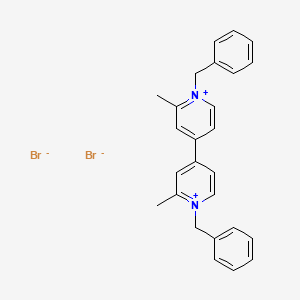
1,1'-Dibenzyl-2,2'-dimethyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core structure is characterized by two pyridine rings connected by a single bond, and in this compound, the pyridine rings are further substituted with benzyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide and methyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, often resulting in the formation of radical cations.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce radical cations or fully reduced bipyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a building block for the synthesis of more complex molecules.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Industry: The compound is used in the development of electrochromic devices, sensors, and other electronic applications.
Wirkmechanismus
The mechanism of action of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in redox-active systems. The molecular targets and pathways involved include electron transfer chains and redox-sensitive enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Known for its use as a herbicide and its redox properties.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar structure but different substituents, leading to variations in electrochemical behavior.
4,4’-Bipyridine: The parent compound, which lacks the benzyl and methyl substitutions.
Uniqueness
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific substitution pattern, which imparts distinct electrochemical properties and makes it suitable for specialized applications in redox chemistry and electronic devices.
Eigenschaften
CAS-Nummer |
105924-31-0 |
|---|---|
Molekularformel |
C26H26Br2N2 |
Molekulargewicht |
526.3 g/mol |
IUPAC-Name |
1-benzyl-4-(1-benzyl-2-methylpyridin-1-ium-4-yl)-2-methylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C26H26N2.2BrH/c1-21-17-25(13-15-27(21)19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)20-24-11-7-4-8-12-24;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WBFHVZNSXZHKPU-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)CC3=CC=CC=C3)C)CC4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


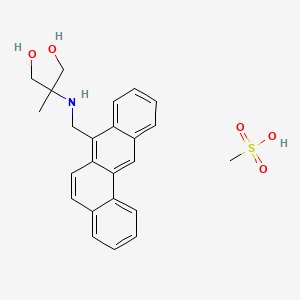
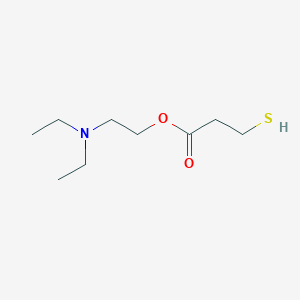
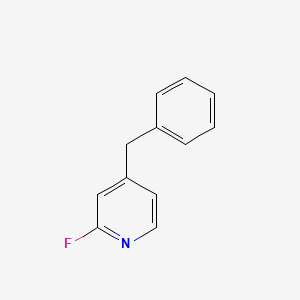
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)

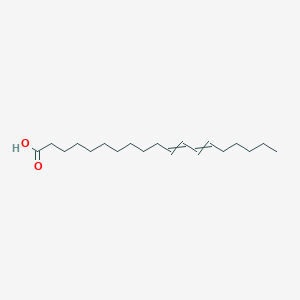
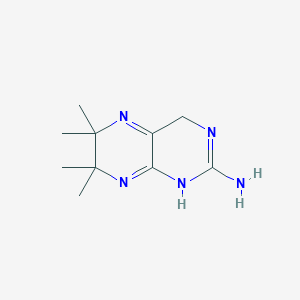
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
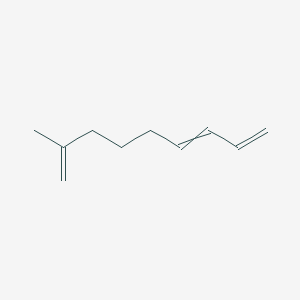
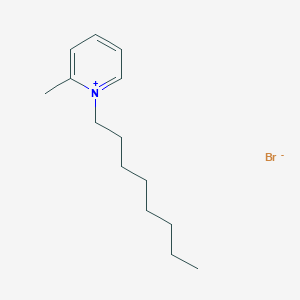
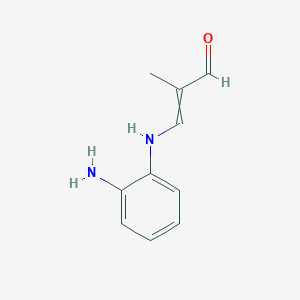
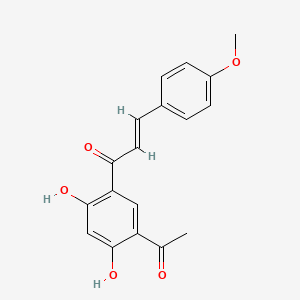
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
